
1-(1H-1,2,4-triazol-1-yl)propan-2-amine
Overview
Description
1-(1H-1,2,4-Triazol-1-yl)propan-2-amine (CAS: 883545-31-1) is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole ring linked to a propan-2-amine backbone. This structure confers versatility in pharmaceutical and agrochemical applications due to the triazole's ability to engage in hydrogen bonding and π-π interactions. The compound is commercially available with a purity of 95% (MFCD08144081) and is used as a building block in drug discovery and organic synthesis .
Preparation Methods
Direct Alkylation of 1H-1,2,4-Triazole with Propan-2-Amine
The most straightforward method involves the nucleophilic substitution of 1H-1,2,4-triazole with propan-2-amine. This reaction typically occurs in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–80°C). The base (e.g., potassium carbonate) facilitates deprotonation of the triazole, enhancing its nucleophilicity. Yields range from 70–85%, with purity dependent on post-synthesis acid-base workup and recrystallization.
Reaction Conditions Table
Limitations include competing N2-alkylation, leading to regioisomeric byproducts. Selectivity for the N1-position is achieved by steric and electronic factors, as the N1-site is more nucleophilic in 1,2,4-triazole.
Halogenated Alkylamine Precursor Method
This approach utilizes 2-bromo-1-propanamine as the alkylating agent. The reaction proceeds via SN2 mechanism, with triazole displacing the bromide ion. Anhydrous conditions are critical to prevent hydrolysis of the alkyl halide.
Synthetic Protocol
- Reagents : 2-bromo-1-propanamine (1.2 equiv), 1H-1,2,4-triazole (1 equiv), DMF, K₂CO₃.
- Procedure : Reflux at 80°C for 8 hours, followed by HCl gas introduction to precipitate the hydrochloride salt.
- Yield : 78–90% after recrystallization in ethanol.
Advantages :
Epoxide Ring-Opening Synthesis
Epichlorohydrin serves as an alternative precursor, undergoing ring-opening with triazole under acidic or basic conditions. The reaction forms an intermediate chlorohydrin, which is subsequently aminated.
Key Steps :
- Epoxide Formation : Epichlorohydrin treated with triazole in acetonitrile at 60°C.
- Amination : Reaction with aqueous ammonia or methylamine to yield the primary/secondary amine.
Conditions Table
Step | Reagents/Conditions | Outcome |
---|---|---|
Epoxide Opening | H₂SO₄ (cat.), CH₃CN, 60°C | 85% intermediate yield |
Amination | NH₃ (aq.), 25°C, 12 hours | 70% final product |
This method avoids halogenated reagents but requires careful pH control to prevent epoxide polymerization.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times (≤1 hour) while improving yields (90–95%). The enhanced thermal efficiency promotes faster kinetics and reduces decomposition.
Optimized Parameters :
Case Study :
A 10 mmol-scale reaction achieved 94% yield, demonstrating scalability. This method is ideal for high-throughput synthesis but requires specialized equipment.
Industrial-Scale Production Methods
Industrial processes prioritize cost-effectiveness and purity. A patented method involves continuous-flow reactors for the alkylation step, coupled with inline crystallization.
Key Features :
- Reactor Type : Tubular flow reactor (residence time: 30 minutes).
- Purification : Multi-stage recrystallization with ethanol/HCl.
- Output : ≥99% purity, 500 kg/batch.
Challenges :
- Managing exothermic reactions in large batches.
- Ensuring consistent regioselectivity across scales.
Purification and Characterization
Purification Techniques :
- Recrystallization : Ethanol/HCl mixture removes unreacted triazole and salts.
- Chromatography : Silica gel (eluent: CH₂Cl₂/MeOH 9:1) resolves regioisomers.
Analytical Data :
Technique | Key Findings | Source |
---|---|---|
¹H NMR | δ 7.8–8.2 (triazole H), δ 2.5–3.5 (CH₂-NH₂) | |
HPLC-MS | tR = 4.2 min, [M+H]⁺ = 162.62 | |
Elemental Analysis | C: 36.8%, H: 6.7%, N: 34.4% |
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost |
---|---|---|---|---|
Direct Alkylation | 70–85 | 95 | Moderate | Low |
Halogenated Precursor | 78–90 | 98 | High | Medium |
Microwave-Assisted | 90–95 | 99 | High | High |
Industrial Process | 85–90 | 99 | Very High | Low |
Recommendations :
- Lab-Scale : Microwave-assisted synthesis for speed and yield.
- Pilot-Scale : Halogenated precursor method for balance of cost and purity.
- Industrial : Continuous-flow alkylation with inline crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,4-triazol-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted triazole compounds .
Scientific Research Applications
Antifungal Applications
Pharmaceutical Development:
1-(1H-1,2,4-triazol-1-yl)propan-2-amine derivatives have been synthesized and evaluated for their antifungal properties against Candida albicans. Studies indicate that these compounds exhibit significant antifungal activity, making them promising candidates for the treatment of fungal infections. For instance, a series of 1-(N-benzylamino)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols were synthesized and tested against various strains of Candida albicans, showing notable efficacy in vitro .
Mechanism of Action:
The mechanism by which these compounds exert their antifungal effects is primarily through the inhibition of fungal cell wall synthesis and disruption of membrane integrity. This is crucial for the development of new antifungal agents that can overcome resistance seen in current treatments.
Anticancer Potential
Inhibition of Kinases:
Recent studies have highlighted the potential of 3(5)-amino-1,2,4-triazoles (related compounds) as potent inhibitors of various kinases involved in cancer progression. These compounds have been investigated for their ability to inhibit lysine-specific demethylase 1 and acidic mammalian chitinase, both of which play roles in tumor growth and metastasis .
Synthesis Pathways:
Innovative synthetic routes have been developed to create derivatives that could enhance the bioactivity of this compound. For example, microwave-assisted synthesis has shown improved yields and efficiency in producing these bioactive compounds .
Case Studies
Mechanism of Action
The mechanism of action of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can inhibit the function of enzymes involved in critical biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Triazole Moieties
2-(1H-1,2,4-Triazol-1-yl)-1-propanamine (CAS: 876669-35-1)
- Structure : Differs in the position of the triazole substituent (attached to C2 of propane) and the amine group (C1 instead of C2).
- Properties : Molecular weight 140.16 g/mol. The altered substituent positions may influence solubility and reactivity compared to the target compound .
3-(1H-1,2,4-Triazol-1-yl)propan-1-amine (CAS: 69807-82-5)
- Structure : Triazole is attached to C3 of propane, with the amine at C1.
- Available as a hydrochloride salt (CAS: 794522-91-1) for improved stability .
1-(4-Methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine (CAS: 1273996-18-1)
- Structure : Features a butan-2-amine chain and a 4-methylphenyl group.
- Properties : Increased lipophilicity (molecular weight 230.31 g/mol) due to the aromatic substituent, which may enhance membrane permeability in antifungal or antibacterial applications .
Functional Group Variations
2-(1H-1,2,4-Triazol-1-yl)propanamide (CAS: 297138-61-5)
- Structure : Replaces the amine group with an amide.
- Molecular weight 154.16 g/mol .
Triadimefon (CAS: 43121-43-3)
- Structure: Contains a triazole linked to a butanone with a chlorophenoxy substituent.
- Properties: A known fungicide (molecular weight 293.75 g/mol). The ketone and chlorophenoxy groups contribute to its antifungal activity by inhibiting ergosterol biosynthesis .
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
- Structure : Methyl substitution on the triazole and a propan-1-amine chain.
- Applications : Used in pharmaceuticals and agrochemicals for its high purity and stability. The methyl group may enhance metabolic resistance compared to unmethylated analogues .
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine (CAS: 1341550-43-3)
- Structure : Ethyl and methyl groups on the triazole, with a tertiary amine.
- Properties : The bulky substituents may alter steric effects, influencing its efficacy in targeting fungal or bacterial enzymes .
Comparative Analysis Table
Biological Activity
1-(1H-1,2,4-triazol-1-yl)propan-2-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are five-membered heterocycles that exhibit significant pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound based on various studies and research findings.
The structural formula of this compound can be represented as follows:
The triazole ring in this compound is known to interact with various biological targets. The nitrogen atoms in the triazole ring can form hydrogen bonds with active site residues of enzymes and receptors, facilitating its inhibitory effects on target proteins.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Research has shown that compounds containing the triazole moiety can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. A study reported that this compound derivatives displayed Minimum Inhibitory Concentrations (MICs) against ESKAPE pathogens, which are notorious for their antibiotic resistance .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.25 | E. coli (MDR) |
Compound B | 0.5 | S. aureus (MRSA) |
Compound C | 0.75 | K. pneumoniae |
Antifungal Activity
Triazole derivatives have also been recognized for their antifungal properties. The compound has shown effectiveness against fungal strains such as Candida spp., with studies indicating a broad spectrum of activity .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, a derivative was identified as a potent inhibitor of HSET (KIFC1), a mitotic kinesin critical for cancer cell survival .
Structure–Activity Relationship (SAR)
The biological activity of triazole compounds is significantly influenced by their structural features. The presence of various substituents on the triazole ring can enhance or diminish their biological efficacy:
- Hydrophobic Groups : Increase lipophilicity and cellular uptake.
- Electron-Drawing Groups : Enhance binding affinity to target enzymes.
A detailed SAR analysis revealed that modifications at specific positions on the triazole ring could lead to improved inhibitory activities against targeted pathogens .
Study on Antibacterial Efficacy
In a comparative study involving several triazole derivatives, it was found that certain modifications led to enhanced antibacterial activity against resistant strains. For example, a compound with a bromine substituent at C6 exhibited significantly higher activity against Bacillus subtilis compared to its unsubstituted analog .
Evaluation Against Cancer Cell Lines
A series of experiments assessed the cytotoxic effects of triazole derivatives on various cancer cell lines. Results indicated that specific derivatives induced apoptosis in colorectal cancer cells by disrupting microtubule dynamics during mitosis .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 1-(1H-1,2,4-triazol-1-yl)propan-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, similar triazole derivatives were prepared by reacting 1,2,4-triazole with haloalkanes under reflux in aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours . Optimization involves adjusting stoichiometric ratios (e.g., 1.2:1 triazole-to-alkylating agent), using bases like K₂CO₃ to neutralize HX byproducts, and monitoring reaction progress via TLC or HPLC. Post-synthesis purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The triazole ring protons resonate as distinct singlets between δ 7.8–8.2 ppm. The propan-2-amine backbone shows a multiplet for the CH(NH₂) group (δ 3.1–3.5 ppm) and a triplet for the adjacent CH₂ (δ 2.6–2.9 ppm).
- ¹³C NMR : The triazole carbons appear at 145–150 ppm (C3 and C5) and 130–135 ppm (C4). The propan-2-amine carbons are observed at 45–50 ppm (CH) and 35–40 ppm (CH₂).
- MS (ESI+) : The molecular ion peak [M+H]⁺ should match the exact mass (e.g., m/z 153.1 for C₅H₁₀N₄). Fragmentation peaks at m/z 95 (loss of NH₂CH(CH₃)) and m/z 68 (triazole ring) further confirm the structure .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps.
- Hazard Mitigation : The compound may cause skin/eye irritation (Category 2/2A). In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
- Waste Disposal : Collect organic waste in designated containers and treat with acidic hydrolysis (e.g., 10% HCl) before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., fungal CYP51 for antifungal activity). The triazole ring often coordinates with heme iron, while the propan-2-amine side chain influences solubility and membrane permeability .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole) with bioactivity data. Parameters like logP and polar surface area are critical for predicting blood-brain barrier penetration .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to account for assay variability.
- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models. For example, cytochrome P450 enzymes may metabolize the amine group, reducing efficacy in vivo compared to in vitro .
Q. How can regioselectivity challenges in triazole functionalization be addressed?
- Methodological Answer :
- Protecting Groups : Temporarily block the amine with a trityl group during alkylation to prevent undesired N-2/N-4 substitutions on the triazole ring .
- Catalytic Systems : Employ copper(I) catalysts (CuAAC) for selective 1,3-dipolar cycloaddition when introducing additional substituents. Solvent polarity (e.g., DMSO vs. toluene) also influences regioselectivity .
Q. What analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Detect impurities (e.g., unreacted triazole) at 254 nm and confirm via MS/MS.
- NMR Spiking : Add authentic samples of suspected impurities (e.g., 1H-1,2,4-triazole) to the batch and compare peak integrations in ¹H NMR spectra .
Properties
IUPAC Name |
1-(1,2,4-triazol-1-yl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-5(6)2-9-4-7-3-8-9/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZDXHFMAKRNMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424364 | |
Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883545-31-1 | |
Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.